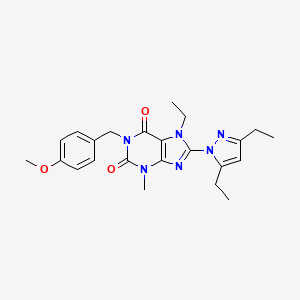
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Crystal Structure
Compounds with structural similarities, such as various pyrazole and purine derivatives, are frequently synthesized for their unique chemical and physical properties. The study by Meskini et al. (2010) demonstrates the synthesis of a related compound, highlighting the importance of these processes in developing new chemical entities with potential applications in medicinal chemistry and material science. The crystal packing and interactions, such as C—H⋯O interactions, are of particular interest for understanding the compound's structural stability and reactivity (Meskini et al., 2010).
Antidepressant Properties
Related chemical structures have been explored for their pharmacological properties, including antidepressant effects. For example, Khaliullin et al. (2018) synthesized a compound with antidepressant activity, indicating the potential of similar structures in contributing to the development of new therapeutic agents (Khaliullin et al., 2018).
Supramolecular Structures
Research on supramolecular structures of similar compounds has been conducted to understand their potential applications in nanotechnology and material science. Trilleras et al. (2008) investigated hydrogen-bonded supramolecular structures, which could have implications for designing new materials with specific properties (Trilleras et al., 2008).
Adenosine Receptor Antagonism
Elzein et al. (2006) synthesized a series of purine derivatives as A2B adenosine receptor antagonists, highlighting the relevance of similar structures in developing drugs targeting adenosine receptors, which could have various therapeutic applications, including in cardiovascular diseases and cancer (Elzein et al., 2006).
Anticancer and Antimicrobial Activities
Several studies have focused on the synthesis and evaluation of pyrazole and purine derivatives for their anticancer and antimicrobial activities. For example, Ashour et al. (2012) described the synthesis of triazino and triazolo[4,3-e]purine derivatives, testing them for anticancer, anti-HIV, and antimicrobial activities. These efforts underline the potential of similar structures in drug discovery and development (Ashour et al., 2012).
Propiedades
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-7-ethyl-1-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-6-16-13-17(7-2)29(25-16)22-24-20-19(27(22)8-3)21(30)28(23(31)26(20)4)14-15-9-11-18(32-5)12-10-15/h9-13H,6-8,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQMKIUXALGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

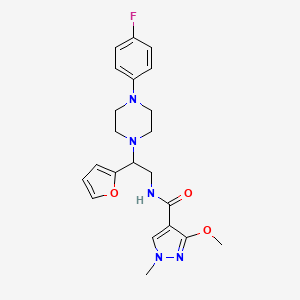

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B2626182.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2626184.png)
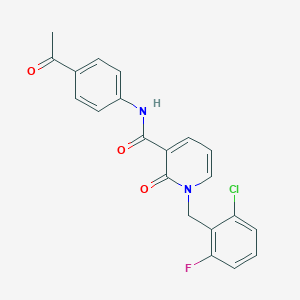
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol](/img/structure/B2626188.png)
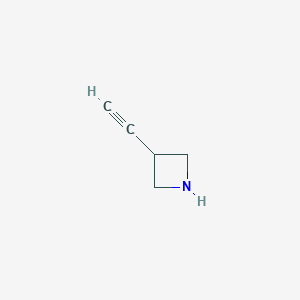
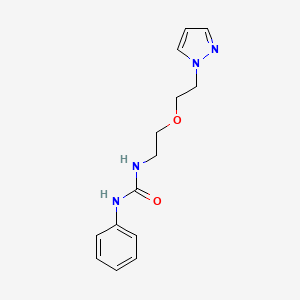


![Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2626197.png)
![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626198.png)
![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2626199.png)